molecular formula C6H12ClNO4 B8231188 O-Acetylhomoserine hydrochloride

O-Acetylhomoserine hydrochloride

Cat. No.: B8231188
M. Wt: 197.62 g/mol
InChI Key: LFZHWEFUZURWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetylhomoserine hydrochloride typically involves the acetylation of L-homoserine. The reaction is carried out by treating L-homoserine with acetic anhydride in the presence of a base, such as pyridine, to yield O-Acetyl-L-homoserine. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Mechanism of Action

The mechanism of action of O-Acetylhomoserine hydrochloride involves its conversion to L-homoserine, which then participates in various metabolic pathways. L-homoserine is a key intermediate in the biosynthesis of essential amino acids such as methionine and threonine. The compound acts on specific enzymes involved in these pathways, influencing their activity and regulation .

Comparison with Similar Compounds

Similar Compounds

    L-Homoserine: The parent compound, which lacks the acetyl group.

    O-Acetyl-L-serine: Similar structure but with a serine backbone instead of homoserine.

    L-Threonine: An essential amino acid synthesized from L-homoserine.

Uniqueness

O-Acetylhomoserine hydrochloride is unique due to its acetylated structure, which imparts different chemical properties and reactivity compared to its parent compound, L-homoserine. This modification allows it to participate in distinct biochemical reactions and pathways, making it valuable in research and industrial applications .

Properties

IUPAC Name

4-acetyloxy-2-aminobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-4(8)11-3-2-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZHWEFUZURWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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